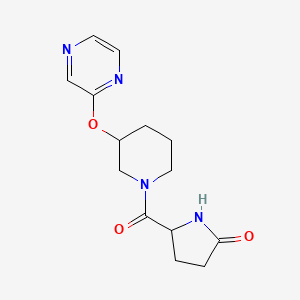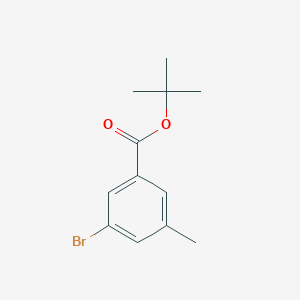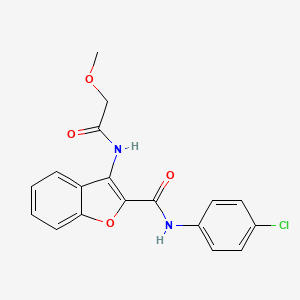![molecular formula C17H13N3O4S B2488640 11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 665001-01-4](/img/structure/B2488640.png)
11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals with complex bicyclic and tricyclic structures, often involved in the study of organic chemistry for their unique chemical and physical properties. The research around these compounds focuses on synthesis techniques, molecular structure elucidation, and exploring their potential in various applications.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. Techniques such as Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization are employed to achieve the desired bicyclic or tricyclic structures. For example, Shishov et al. (2014) described the synthesis of a hydroxy-methoxytricyclo compound through a six-step process, highlighting the complexity and precision required in synthesizing these molecules (Shishov et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the crystal structure of synthesized compounds, providing detailed information on molecular geometry. For instance, Lazrak et al. (2000) used this method to study a 11-membered ring compound, revealing its chair conformation and symmetry properties (Lazrak et al., 2000).
Chemical Reactions and Properties
The reactivity of these complex compounds can be explored through various chemical reactions, including the interaction with metal atoms or the investigation of their anti-inflammatory properties as shown by Labanauskas et al. (2001) in the synthesis of triazole-thiol derivatives (Labanauskas et al., 2001).
Applications De Recherche Scientifique
Synthesis and Bioactivity
- Compounds related to 11-(3,4-Dimethoxyphenyl) derivatives, such as 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, have been synthesized and exhibit anti-inflammatory activity. These compounds are synthesized through various chemical reactions involving acyl chlorides, alkyl iodides, sodium hydroxide, and acetyl chloride (Labanauskas et al., 2001).
Chemical Structure and Synthesis Techniques
The formation of oxygen-bridged heterocycles, similar to the structure of 11-(3,4-Dimethoxyphenyl), was observed in the Hantzsch synthesis with 4-(2-hydroxyphenyl)but-3-en-2-one, resulting in derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene (Svetlik et al., 1988).
The compound Hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, which is a precursor to bioisosteric colchicine analogues, was synthesized from 1-benzyloxy-4-bromo-2-methoxybenzene. This process involved Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).
The 1,2,4-Triazolo[2,3-h]-7,9-thiaza-11-crown-4 compound, containing an 11-membered ring with chair conformation, may be used for metal atom complexation. This compound features a structure similar to the 11-(3,4-Dimethoxyphenyl) derivative (Lazrak et al., 2000).
Applications in Polymerization and Material Synthesis
- The synthesis of pentacyclo[6.5.0.0 4,12.0 5,10.0 9,13]trideca-2,6-diene, which undergoes thermal rearrangement to pentacyclo[7.4.0.0 2,6 .0 3,11 .0 5,10]trideca-7,12-diene, demonstrates the utility of such compounds in material synthesis and polymerization (Marchand et al., 1995).
Structural Analysis and Characterization
- The molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene was established through X-ray crystallography, providing insights into the structural properties of similar compounds (Soldatenkov et al., 1996).
Biochemical Applications
- A study on disease-modifying antirheumatic drugs, specifically ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), involved the synthesis and evaluation of its metabolites. One such metabolite, the 4-(4-hydroxy-3-methoxyphenyl) derivative, showed anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
Propriétés
IUPAC Name |
11-(3,4-dimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-23-11-6-3-8(7-12(11)24-2)10-5-4-9-13-14(25-16(9)18-10)15(21)20-17(22)19-13/h3-7H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHNMVPWOFBZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C(=O)NC(=O)N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)


![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)
![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)

